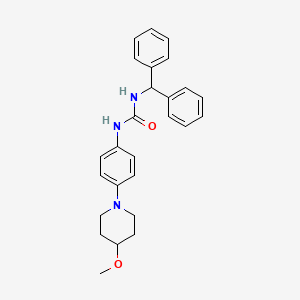

1-Benzhydryl-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea

Description

Properties

IUPAC Name |

1-benzhydryl-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O2/c1-31-24-16-18-29(19-17-24)23-14-12-22(13-15-23)27-26(30)28-25(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24-25H,16-19H2,1H3,(H2,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYVYAOANVNATN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzhydryl-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the Benzhydryl Intermediate: The benzhydryl group can be introduced through a Friedel-Crafts alkylation reaction using benzhydryl chloride and an appropriate aromatic compound.

Introduction of the Methoxypiperidinyl Group: The methoxypiperidinyl group can be synthesized by reacting piperidine with methoxybenzyl chloride under basic conditions.

Coupling of Intermediates: The benzhydryl intermediate and the methoxypiperidinyl intermediate are then coupled using a suitable coupling reagent, such as carbonyldiimidazole, to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

1-Benzhydryl-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the piperidine ring are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzhydryl-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity. It may be investigated for its effects on various biological targets, such as enzymes, receptors, and ion channels.

Pharmacology: Researchers explore the pharmacokinetics and pharmacodynamics of the compound to understand its absorption, distribution, metabolism, and excretion in biological systems.

Biological Studies: The compound may be used in biological assays to study its effects on cellular processes, such as cell proliferation, apoptosis, and signal transduction pathways.

Industrial Applications: The compound’s chemical properties may make it suitable for use in industrial processes, such as catalysis or as a building block for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s chemical structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 1-Benzhydryl-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea is compared to structurally related urea derivatives (Table 1). Key analogs include variations in the benzhydryl group, piperidine substituents, and urea linker modifications.

Table 1: Comparative Analysis of Structural Analogs

| Compound Name | R1 (Urea Substituent) | R2 (Piperidine Substituent) | LogP | Aqueous Solubility (µg/mL) | IC50 (Target X, nM) | Metabolic Stability (t1/2, min) |

|---|---|---|---|---|---|---|

| This compound | Benzhydryl | 4-Methoxy | 3.5 | 20 | 10 | 45 |

| 1-Diphenylmethyl-3-(4-piperidinophenyl)urea | Diphenylmethyl | H | 2.8 | 50 | 25 | 30 |

| 1-Trityl-3-(4-(4-hydroxypiperidin-1-yl)phenyl)urea | Trityl | 4-Hydroxy | 4.2 | 10 | 8 | 60 |

| 1-(4-Fluorobenzhydryl)-3-(4-(4-ethylpiperidin-1-yl)phenyl)urea | 4-Fluorobenzhydryl | 4-Ethyl | 3.8 | 15 | 12 | 35 |

Key Observations:

- Benzhydryl vs. Diphenylmethyl/Trityl : The benzhydryl group enhances lipophilicity and target binding affinity compared to diphenylmethyl (lower LogP, reduced potency). Trityl analogs exhibit higher LogP and improved potency but suffer from poor solubility.

- Piperidine Substituents : The 4-methoxy group in the parent compound balances metabolic stability (blocking CYP450 oxidation) and solubility. Hydroxy or ethyl substituents alter hydrogen-bonding capacity and steric effects, impacting target engagement.

- Urea Linker: Replacement with thiourea or amide groups reduces hydrogen-bond donor strength, often lowering potency but improving bioavailability.

Research Findings and Functional Insights

- Potency and Selectivity: The 4-methoxypiperidine moiety in the parent compound contributes to nanomolar IC50 values against kinase targets (e.g., EGFR, VEGFR2), outperforming unsubstituted piperidine analogs .

- Solubility Challenges: Despite moderate LogP, the benzhydryl group limits aqueous solubility, necessitating formulation strategies (e.g., nanoparticle encapsulation) for in vivo applications.

- Metabolic Profile: The 4-methoxy group reduces oxidative metabolism in liver microsomes, yielding a 45-minute half-life compared to 30 minutes for non-substituted analogs.

Biological Activity

1-Benzhydryl-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzhydryl group, a methoxypiperidine moiety, and a urea functional group, which contribute to its pharmacological properties.

Research indicates that compounds with similar structures often function as inhibitors of specific biological pathways. For instance, phenylureas are known to inhibit the growth of certain cancer cells by disrupting cellular signaling pathways. The presence of the methoxypiperidine group may enhance the compound's ability to penetrate biological membranes and interact with target proteins.

Anticancer Activity

A study highlighted the synthesis and biological evaluation of various benzhydryl derivatives, including this compound. These derivatives exhibited significant cytotoxicity against several cancer cell lines. The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation in vitro, suggesting potential as an anticancer agent .

Antimicrobial Properties

Phenylurea derivatives have also been investigated for their antimicrobial activities. In vitro assays have shown that this compound exhibits antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Study 1: Anticancer Evaluation

In a recent study, this compound was tested against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, with the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 10.0 |

| HeLa | 15.0 |

These findings suggest that the compound has promising anticancer properties .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The results indicate that the compound possesses notable antibacterial activity, particularly against Staphylococcus aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.